molecular formula C9H10FNO2 B1592227 Ethyl 3-amino-4-fluorobenzoate CAS No. 455-75-4

Ethyl 3-amino-4-fluorobenzoate

Cat. No.: B1592227
CAS No.: 455-75-4
M. Wt: 183.18 g/mol
InChI Key: XRJOTWKQZHOXTM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine groups are substituted at the 3 and 4 positions, respectively

Scientific Research Applications

Ethyl 3-amino-4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for more complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Ethyl 3-amino-4-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-4-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can affect the metabolic pathways of other compounds, leading to altered biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell function . Additionally, this compound can alter the expression of genes involved in metabolic pathways, impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding interaction can result in changes in gene expression and enzyme activity, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, affecting its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, impacting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-fluorobenzoate typically involves the reduction of ethyl 4-fluoro-3-nitrobenzoate. A common method includes the following steps:

    Starting Material: Ethyl 4-fluoro-3-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group using iron powder in the presence of acetic acid and ethyl acetate. The reaction is carried out at 80°C for approximately 40 minutes.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reduction: Using larger reactors and optimized conditions to ensure efficient reduction of the nitro group.

    Purification: Employing industrial filtration and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The amino group can be acylated to form amides.

    Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Amides: From acylation reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.

Comparison with Similar Compounds

Ethyl 3-amino-4-fluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 3-amino-4-chlorobenzoate
  • Ethyl 3-amino-4-bromobenzoate
  • Ethyl 3-amino-4-methylbenzoate

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom at the 4-position imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications.

Properties

IUPAC Name

ethyl 3-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJOTWKQZHOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593524
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-75-4
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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